molecular formula C9H7BrF3NO3S B8422261 Methyl 5-bromo-4-methyl-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate

Methyl 5-bromo-4-methyl-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate

Cat. No.: B8422261
M. Wt: 346.12 g/mol
InChI Key: TXZRJFVBAKQTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-4-methyl-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C9H7BrF3NO3S and its molecular weight is 346.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7BrF3NO3S

Molecular Weight

346.12 g/mol

IUPAC Name

methyl 5-bromo-4-methyl-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C9H7BrF3NO3S/c1-3-4(14-8(16)9(11,12)13)5(7(15)17-2)18-6(3)10/h1-2H3,(H,14,16)

InChI Key

TXZRJFVBAKQTPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1NC(=O)C(F)(F)F)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of methyl 4-methyl-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate (11.7 g, 43.8 mmol) and acetic acid (150 mL) was added 1-bromopyrrolidine-2,5-dione (15.6 g, 88.0 mmol) at room temperature. Then, this mixture was stirred at 80° C. for 6 h. After cooling to room temperature, the mixture was poured into water (600 mL) and brine (300 mL). The precipitate was collected by filtration, washed with water, dried under vacuum to afford the title compound (9.40 g, 62%) as a white solid:
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
62%

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